molecular formula C24H19F3N2O2S B2645774 N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide CAS No. 865658-37-3

N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide

Cat. No.: B2645774
CAS No.: 865658-37-3
M. Wt: 456.48
InChI Key: AALBLXLMAPFFEQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thienoquinoline Derivatives in Drug Discovery

Thienoquinoline derivatives emerged as a pharmacologically significant class following the discovery of their fused heterocyclic architecture, which combines the electronic diversity of thiophene with the planar rigidity of quinoline. Early synthetic routes, such as the metal-free C–H thiolation and cyclization of alkynylpyridines reported in 2022, enabled scalable production of substituted thienoquinolines with high selectivity. These methods laid the groundwork for structural diversification, particularly in anticancer research. For instance, thienoquinoline-2-carboxamide chalcone derivatives demonstrated dual antiproliferative and EGFR inhibitory activity, with compound 9e achieving an IC~50~ of 0.5 µM against EGFR. The scaffold’s adaptability was further highlighted in 2023 through the design of thieno[3,2-c]quinoline-based RET kinase inhibitors, where derivatives 6b exhibited submicromolar activity by interacting with critical binding residues like Val 804 and Tyr 806.

Significance of Trifluoromethyl-Substituted Thienoquinolines

The introduction of a trifluoromethyl (-CF~3~) group into thienoquinoline frameworks profoundly alters their physicochemical and pharmacological profiles. The -CF~3~ group’s strong electron-withdrawing nature enhances metabolic stability and membrane permeability while modulating target binding through hydrophobic and electrostatic interactions. In microtubule-targeting agents, 2-(trifluoromethyl)quinolin-4-amine derivatives such as 5e demonstrated nanomolar cytotoxicity (IC~50~ = 0.01 µM against HeLa cells), surpassing the potency of combretastatin A-4. Similarly, trifluoromethylated lactams have shown improved bioavailability and target engagement in kinase inhibitors, as evidenced by their prevalence in clinical candidates like nintedanib and vandetanib. For N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide, the -CF~3~ group at position 6 likely enhances interactions with hydrophobic pockets in oncogenic targets, analogous to the binding mode observed in RET kinase inhibitors.

Research Evolution of Thieno[3,2-c]Quinoline Scaffold

The thieno[3,2-c]quinoline core has evolved from a synthetic curiosity to a privileged scaffold in kinase and tubulin inhibition. Key advancements include:

  • Regioselective Functionalization : The use of ethyl thioglycolate in cyclization reactions enabled precise construction of the thienoquinoline ring system, as demonstrated in the synthesis of intermediate 12 .
  • Hybrid Pharmacophores : Conjugation with chalcone moieties, as seen in derivatives 9a–h , improved dual targeting of EGFR and microtubules, with 9f inducing G~2~/M cell cycle arrest.
  • Polycondensed Analogues : Tricyclic derivatives like 6a–e and 7a–e exploited extended π-systems for enhanced RET kinase binding, achieving inhibitory activities comparable to FDA-approved drugs.

These innovations underscore the scaffold’s versatility in addressing multidrug resistance and improving therapeutic indices.

Current Research Landscape and Objectives

Contemporary studies prioritize dual-targeting strategies and covalent modification. For example:

  • Kinase and Microtubule Dual Inhibitors : Compounds like 5e and 9f concurrently inhibit EGFR/RET kinases and disrupt tubulin polymerization, mitigating compensatory signaling pathways in cancer.
  • Covalent Binding Motifs : The acetylated sidechain in N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide may facilitate covalent interactions with cysteine residues in target proteins, a strategy validated in irreversible kinase inhibitors.

Ongoing objectives include optimizing pharmacokinetic properties through prodrug strategies and evaluating in vivo efficacy in resistant tumor models.

Properties

IUPAC Name

N-acetyl-N-[2-[(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2S/c1-14(30)29(15(2)31)21-9-4-3-6-16(21)10-11-20-17-12-13-32-23(17)18-7-5-8-19(22(18)28-20)24(25,26)27/h3-11H,12-13H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALBLXLMAPFFEQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=NC3=C(C=CC=C3C(F)(F)F)C4=C2CCS4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3C(F)(F)F)C4=C2CCS4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable thienyl and quinoline precursor under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Ethenyl Linkage Formation: The ethenyl group can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the ethenyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons.

Scientific Research Applications

N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds:

  • N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide ()
  • Thieno-tetrahydropyridine derivatives ()

Structural and Functional Insights:

  • Core Similarities: The thienyl moiety in mirrors the thienoquinoline core of the target compound, though the latter incorporates a fused quinoline system for extended conjugation.
  • Substituent Effects : Bromo and phthalimido groups in ’s analogs introduce steric bulk and polarity, contrasting with the target’s trifluoromethyl group, which enhances lipophilicity and metabolic stability .
  • Biological Activity: Thieno-tetrahydropyridines in exhibit antiplatelet activity, with compound C1 outperforming ticlopidine . This suggests that the target’s thienoquinoline scaffold may similarly interact with ADP receptors or related pathways.

Trifluoromethyl-Containing Acetamides

Key Compounds:

  • (E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide ()
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-arylacetamides ()

Structural and Functional Insights:

  • Trifluoromethyl Positioning: In , the trifluoroacetyl group on indole may enhance electron-deficient character, akin to the target’s 6-trifluoromethyl group on thienoquinoline. Both substituents likely influence binding affinity through hydrophobic interactions .
  • Benzothiazole Analogs: Compounds in and replace the thienoquinoline core with benzothiazole but retain the trifluoromethyl and acetamide groups. Methoxy substituents on the aryl ring modulate electronic properties, with para-methoxy derivatives often showing optimized activity .

Styryl-Linked Acetamides

Key Compound:

  • (E)-N-(2-(3-fluorostyryl)phenyl)acetamide ()

Structural and Functional Insights:

  • Ethenyl Linker : The (E)-styryl group in parallels the target’s (E)-ethenyl bridge, which enforces planarity and stabilizes π-π interactions with biological targets. Fluorine substitution on the styryl group may enhance metabolic stability compared to the target’s trifluoromethyl group .

Quinoxaline and Quinoline Derivatives

Key Compound:

  • N-(2,3-Diphenylquinoxalin-6-yl)acetamide ()

Structural and Functional Insights:

  • Core Differences: Quinoxaline in lacks the sulfur atom present in thienoquinoline, altering electronic properties.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Class Core Structure Key Substituents Melting Point/°C Biological Activity Reference
Target Compound Thienoquinoline 6-Trifluoromethyl, dual acetamide Not reported Not reported
Thienyl Acetamides Thiophene Bromo, phthalimido Not reported Intermediate for synthesis
Thieno-tetrahydropyridines Thieno-tetrahydropyridine Varied (e.g., methyl, chloro) Not reported Antiplatelet (e.g., C1)
Trifluoroacetyl Indoles Indole Trifluoroacetyl, fluorostyryl Not reported pLDH assay (antiparasitic?)
Benzothiazole Acetamides Benzothiazole Trifluoromethyl, methoxy Not reported Not reported

Research Findings and Implications

  • Thienoquinoline vs.
  • Trifluoromethyl Role : The 6-trifluoromethyl group may confer metabolic resistance and increased lipophilicity, as seen in benzothiazole derivatives .
  • Dual Acetamide Uniqueness: The target’s dual acetamide groups are rare among analogs; this could influence solubility or create hydrogen-bonding interactions absent in mono-acetamide compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.